Etodolac has been widely applied in the treatment of various pain conditions due to its analgesic properties. It has been observed to be efficacious in managing acute pain following dental extraction, orthopedic and urological surgery, and episiotomy. Moreover, it is effective in treating pain from acute sports injuries, primary dysmenorrhea, tendonitis, bursitis, periarthritis, radiculalgia, and low back pain. These findings highlight Etodolac's role as a multipurpose analgesic with a broad range of clinical applications beyond its use in inflammatory and degenerative forms of arthritis3.
In the context of organ transplantation, Etodolac has shown promise in prolonging cardiac allograft survival in a mouse model. The administration of Etodolac led to extended survival times and reduced necrotic areas in cardiac allografts, suggesting its potential to suppress graft rejection through its anti-inflammatory properties2.
Etodolac's selective COX-2 inhibition has also been investigated for its preventive effects on cancer development. In a study involving patients with extensive metaplastic gastritis, a precancerous lesion, long-term Etodolac treatment significantly reduced the development of metachronous cancer. This suggests a potential role for Etodolac in chemoprevention, particularly in controlling COX-2 expression in precancerous conditions4. Furthermore, Etodolac has demonstrated antitumor effects on human bladder cancer cells, both in vitro and in vivo. It induced upregulation of E-cadherin, a molecule associated with tumor suppression, and showed cytotoxicity against bladder cancer cells with high COX-2 expression5.
8-Isopropyl Etodolac falls under the category of non-steroidal anti-inflammatory drugs, specifically within the class of aryl propionic acids. Its chemical structure can be denoted by the formula , indicating that it consists of 20 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and three oxygen atoms.
The synthesis of 8-Isopropyl Etodolac involves several key steps that modify the parent compound, Etodolac. Various methods have been reported in the literature for synthesizing this compound, typically involving the following general approach:
A notable synthetic route involves:
The molecular structure of 8-Isopropyl Etodolac can be analyzed through various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The structural formula can be represented as follows:
This representation highlights the key functional groups present in the molecule, which contribute to its pharmacological activity.
8-Isopropyl Etodolac participates in several chemical reactions typical for NSAIDs:
These reactions are critical for understanding both the synthesis and metabolic pathways of 8-Isopropyl Etodolac.
The mechanism of action for 8-Isopropyl Etodolac is primarily linked to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, it reduces the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.
The physical and chemical properties of 8-Isopropyl Etodolac are essential for understanding its behavior in biological systems:
These properties are crucial for formulation development and determining appropriate dosing regimens.
The primary application of 8-Isopropyl Etodolac lies in its therapeutic use as an anti-inflammatory agent. Its potential benefits include:
8-Isopropyl Etodolac (chemical name: (1RS)-1-Ethyl-8-(1-methylethyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid) is a structural analog of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. Its molecular formula is C₁₈H₂₃NO₃, with a molecular weight of 301.38 g/mol [1] [6] [8]. The compound features a tetrahydropyrano[3,4-b]indole core, characteristic of Etodolac derivatives, but incorporates an isopropyl group (-CH(CH₃)₂) at the 8-position of the indole ring. This modification replaces the ethyl group found in the parent Etodolac molecule (C₁₇H₂₁NO₃, MW 287.35 g/mol) [10].
The stereogenic center at the 1-position of the pyran ring generates a chiral environment, making racemization a key aspect of its isomerism. The compound is typically supplied as a racemate [(1RS)-configuration], meaning it contains equimolar mixtures of both (R)- and (S)-enantiomers [8]. This racemic nature is significant because, like Etodolac itself, the biological activity of NSAID derivatives often resides predominantly in one enantiomer. The isopropyl group introduces enhanced steric bulk compared to Etodolac’s hydrogen at the analogous position, potentially influencing conformational flexibility, receptor binding, and metabolic stability. Key structural identifiers include the CAS Registry Number 57917-63-2 and canonical SMILES notation: CCC1(CC(=O)O)OCCc2c1[nH]c3c(cccc23)C(C)C [1] [6] [8].
8-Isopropyl Etodolac exhibits distinct physicochemical properties crucial for handling, analysis, and potential application as a reference standard. It is typically supplied as a neat solid with a purity exceeding 95%, verified by high-performance liquid chromatography (HPLC) [6] [8]. The compound’s calculated accurate monoisotopic mass is 301.1678 Da, and its structure includes both hydrogen bond donor (indolic N-H, carboxylic acid O-H) and acceptor sites (carbonyl oxygen, ether oxygen, indole nitrogen) [6], influencing solubility and chromatographic behavior.
Table 1: Key Physicochemical Properties of 8-Isopropyl Etodolac
Property | Value/Description |
---|---|
Molecular Formula | C₁₈H₂₃NO₃ |
Molecular Weight | 301.38 g/mol |
Purity (Typical) | >95% (HPLC) |
Storage Temperature | +4°C |
Shipping Temperature | Ambient |
Major Functional Groups | Carboxylic acid, tertiary ether, substituted indole |
Hydrogen Bond Donors | 2 (NH, OH) |
Hydrogen Bond Acceptors | 4 |
Stability profiling indicates the compound requires storage at +4°C to maintain integrity over extended periods [6]. While specific degradation products are not detailed in the available literature, the presence of the carboxylic acid moiety suggests potential ester or amide formation under reactive conditions, and the indole system may be susceptible to oxidative degradation. The compound’s stability under analytical conditions (e.g., chromatography, mass spectrometry) is evidenced by its use as a well-characterized impurity standard [6] [8]. Its solubility profile is likely similar to Etodolac—poor in water but soluble in organic solvents like acetonitrile, methanol, and dimethyl sulfoxide, which are commonly used in chromatographic analysis.
Structurally, 8-Isopropyl Etodolac is distinguished from Etodolac (1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid) by the substitution at the 8-position of the indole ring. Etodolac possesses a hydrogen atom at this position, whereas 8-Isopropyl Etodolac features a bulky isopropyl group (-CH(CH₃)₂) [10]. This modification increases the molecular weight by 14 Da compared to Etodolac (C₁₇H₂₁NO₃, MW 287.35 g/mol) [10]. The isopropyl group significantly alters steric and hydrophobic properties, potentially impacting molecular conformation, crystal packing, lipophilicity, and intermolecular interactions.
Table 2: Structural Comparison of 8-Isopropyl Etodolac and Etodolac
Characteristic | 8-Isopropyl Etodolac | Etodolac |
---|---|---|
Systematic Name | (1RS)-1-Ethyl-8-(1-methylethyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid | (1RS)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid |
Molecular Formula | C₁₈H₂₃NO₃ | C₁₇H₂₁NO₃ |
Molecular Weight | 301.38 g/mol | 287.35 g/mol |
CAS Number | 57917-63-2 | 41340-25-4 |
Substituent at Indole 8-position | Isopropyl (-CH(CH₃)₂) | Ethyl (-CH₂CH₃) |
Primary Application (from sources) | Analytical Reference Standard (Etodolac Impurity D) | NSAID (Anti-inflammatory, Analgesic) |
Functionally, while Etodolac is a clinically used NSAID acting via cyclooxygenase-2 (COX-2) inhibition [10], 8-Isopropyl Etodolac is primarily identified and utilized as "Etodolac EP Impurity D," a specified impurity in pharmacopeial standards (e.g., European Pharmacopoeia) for Etodolac drug substance and product quality control [6] [8]. Its presence, even in trace amounts, necessitates monitoring during Etodolac manufacturing to ensure drug safety and efficacy. The structural similarity also makes it a potential intermediate or building block for synthesizing other Etodolac derivatives, such as hydrazides, hydrazones, or thiazolidinones explored for modified biological activities [9]. Compared to deuterated derivatives like 8-Isopropyl Etodolac-d₃ (CID 162641447) [3], the non-deuterated version lacks isotopic labeling but shares core structural and likely chromatographic properties (barring hydrogen/deuterium isotope effects). The isopropyl modification represents a specific region of chemical space within Etodolac analogs, balancing increased steric bulk against potential changes in target engagement or physicochemical behavior compared to the parent drug or alkyl/aryl variants at the 8-position.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7